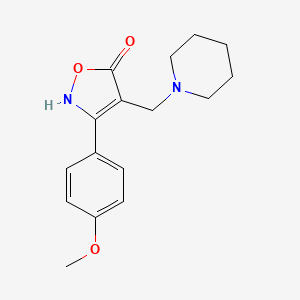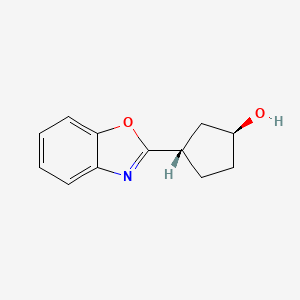
(1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is a chiral compound featuring a cyclopentanol ring substituted with a benzo[d]oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment to the Cyclopentanol Ring: The benzo[d]oxazole moiety is then introduced to the cyclopentanol ring via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone.
Reduction: The benzo[d]oxazole moiety can be reduced under specific conditions to yield a dihydrobenzo[d]oxazole derivative.
Substitution: The hydroxyl group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanone.
Reduction: Formation of (1S,3S)-3-(Dihydrobenzo[d]oxazol-2-yl)cyclopentanol.
Substitution: Formation of various ethers or esters depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The cyclopentanol ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Benzo[d]thiazole-2-thiol: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzo[d][1,3]dioxole: Contains a dioxole ring instead of a benzo[d]oxazole moiety.
Benzo[d]oxazol-2(3H)-one: A derivative with a carbonyl group at the 2-position.
Uniqueness: (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is unique due to its specific chiral configuration and the presence of both a benzo[d]oxazole moiety and a cyclopentanol ring. This combination of features makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
175610-82-9 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(1S,3S)-3-(1,3-benzoxazol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H13NO2/c14-9-6-5-8(7-9)12-13-10-3-1-2-4-11(10)15-12/h1-4,8-9,14H,5-7H2/t8-,9-/m0/s1 |
Clave InChI |
BWDCTHGTAICVPP-IUCAKERBSA-N |
SMILES isomérico |
C1C[C@@H](C[C@H]1C2=NC3=CC=CC=C3O2)O |
SMILES canónico |
C1CC(CC1C2=NC3=CC=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



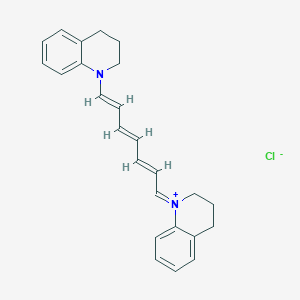
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
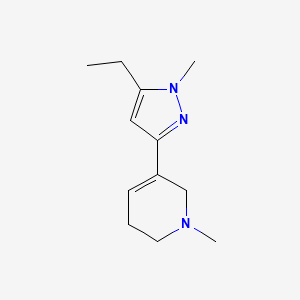
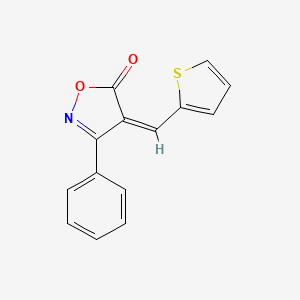
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)
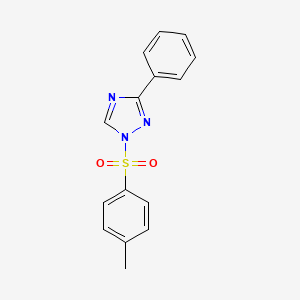
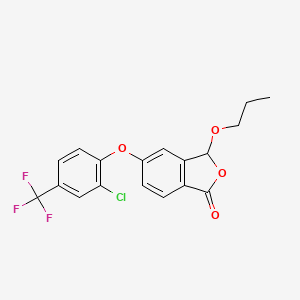
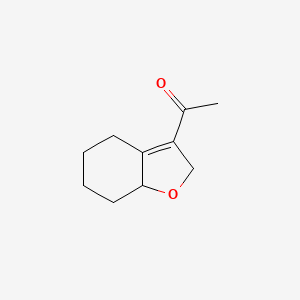
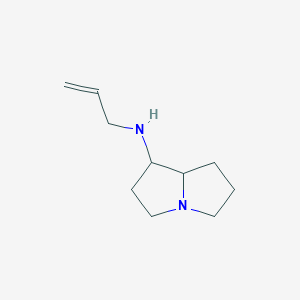
![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
